molecular formula C4H8Cl2 B3429650 2,3-Dichlorobutane CAS No. 7581-97-7

2,3-Dichlorobutane

Cat. No.: B3429650
CAS No.: 7581-97-7
M. Wt: 127.01 g/mol
InChI Key: RMISVOPUIFJTEO-UHFFFAOYSA-N
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Description

2,3-Dichlorobutane is an organic compound with the molecular formula C4H8Cl2. It is a colorless to pale yellow liquid that is nearly insoluble in water but soluble in many organic solvents. This compound is notable for having two chiral centers, which allows it to exist in three stereoisomeric forms: two enantiomers and one meso compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-Dichlorobutane can be synthesized through the halogenation of butane. One common method involves the free-radical chlorination of butane using sulfuryl chloride (SO2Cl2) as the chlorinating agent. The reaction typically proceeds under ultraviolet light or high temperatures to initiate the free-radical chain mechanism .

Industrial Production Methods: In industrial settings, the production of this compound often involves the chlorination of butane in the presence of a catalyst. The process is carried out in a controlled environment to ensure the selective formation of the desired dichlorinated product .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dichlorobutane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution: Formation of alcohols, ethers, or other substituted butanes.

    Elimination: Formation of butenes.

    Oxidation: Formation of butanones or butanoic acids.

    Reduction: Formation of butanes.

Scientific Research Applications

2,3-Dichlorobutane has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other chlorinated compounds.

    Biology: It serves as a model compound for studying the effects of chlorinated hydrocarbons on biological systems.

    Medicine: While not directly used in medicine, its derivatives are studied for potential pharmaceutical applications.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3-dichlorobutane in chemical reactions typically involves the formation of free radicals or carbocations, depending on the reaction conditions. In free-radical reactions, the chlorine atoms can be abstracted to form reactive intermediates that participate in further reactions. In nucleophilic substitution reactions, the chlorine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms .

Comparison with Similar Compounds

  • 1,2-Dichlorobutane
  • 1,3-Dichlorobutane
  • 1,4-Dichlorobutane

Comparison: 2,3-Dichlorobutane is unique among its isomers due to the presence of two chiral centers, which allows it to exist in multiple stereoisomeric forms. This stereochemistry can significantly influence its reactivity and the types of products formed in chemical reactions. In contrast, the other dichlorobutane isomers have different spatial arrangements of chlorine atoms, leading to variations in their chemical behavior .

Properties

IUPAC Name

2,3-dichlorobutane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8Cl2/c1-3(5)4(2)6/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

RMISVOPUIFJTEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8Cl2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8021565
Record name 2,3-Dichlorobutane
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Molecular Weight

127.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Colorless liquid with an odor like chloroform; [Alfa Aesar MSDS]
Record name 2,3-Dichlorobutane
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Vapor Pressure

24.4 [mmHg]
Record name 2,3-Dichlorobutane
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CAS No.

7581-97-7, 4028-56-2
Record name 2,3-Dichlorobutane
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Record name Butane, 2,3-dichloro-, (R*,S*)-
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Record name Butane, 2,3-dichloro-
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Record name Butane, 2,3-dichloro-
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Record name 2,3-Dichlorobutane
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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